molecular formula C17H19FN4O3 B2672487 Acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea CAS No. 2580219-73-2

Acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea

Cat. No. B2672487
CAS RN: 2580219-73-2
M. Wt: 346.362
InChI Key: UKYBPMASHRKFPS-UHFFFAOYSA-N
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Description

Acetic acid, also known as ethanoic acid, is an acidic, colorless liquid and organic compound with the chemical formula CH3COOH . It’s the main component of vinegar, being present in it at least 4% by volume . Urea, on the other hand, is a highly valuable building block in organic synthesis .


Synthesis Analysis

Acetic acid has been prepared on an industrial scale by air oxidation of acetaldehyde, by oxidation of ethanol (ethyl alcohol), and by oxidation of butane and butene . As for urea, one of the methods used in its synthesis is the catalytic protodeboronation of alkyl boronic esters .


Chemical Reactions Analysis

Acetic acid can react with water to form carboxylic acids . It can also react with alcohols to form esters and with amines to form amides . The urea component, being a boronic ester, can undergo protodeboronation .


Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid with a sour, vinegar-like odor . Its boiling point is 244°F, and it has a molecular weight of 60.0520 .

Safety and Hazards

Acetic acid is flammable and can cause severe skin burns and eye damage . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Future Directions

Acetic acid and urea have many applications in various fields. Acetic acid is used in the preparation of metal acetates, used in printing processes; vinyl acetate, used in the production of plastics; cellulose acetate, used in making photographic films and textiles; and volatile organic esters, used as solvents . The future directions for these compounds depend on the advancements in these fields.

properties

IUPAC Name

acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O.C2H4O2/c16-12-6-1-2-7-13(12)20-15(21)19-9-10-4-3-5-11(8-10)14(17)18;1-2(3)4/h1-8H,9H2,(H3,17,18)(H2,19,20,21);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYBPMASHRKFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)C(=N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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